molecular formula C9H12S B13114558 (s)-1-Phenylpropane-2-thiol

(s)-1-Phenylpropane-2-thiol

Cat. No.: B13114558
M. Wt: 152.26 g/mol
InChI Key: ACTXIMLSMCEGSC-QMMMGPOBSA-N
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Description

(S)-1-Phenylpropane-2-thiol is a chiral organosulfur compound with the molecular formula C₉H₁₂S (molecular weight: 152.26 g/mol). Its structure consists of a propane backbone with a phenyl group at carbon 1 and a thiol (-SH) group at carbon 2, adopting the (S)-configuration. Synthesized via the xanthogenic ester method by Berretta (1974), it is a key chiral building block in asymmetric synthesis . Arcus and Hallgarten (1957) demonstrated its utility in enantioselective olefin additions, where it forms optically stable sulfones, making it valuable for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

IUPAC Name

(2S)-1-phenylpropane-2-thiol

InChI

InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1

InChI Key

ACTXIMLSMCEGSC-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)S

Canonical SMILES

CC(CC1=CC=CC=C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Phenylpropane-2-thiol typically involves the thiolation of (S)-1-Phenylpropane-2-ol. This reaction can be carried out using thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, (S)-1-Phenylpropane-2-thiol can be produced through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Phenylpropane-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

(S)-1-Phenylpropane-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-1-Phenylpropane-2-thiol exerts its effects involves interactions with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Optical Activity Key Applications
(S)-1-Phenylpropane-2-thiol C₉H₁₂S 152.26 Thiol (SH) Chiral (S) Asymmetric synthesis
(-)-2-Octylthiol C₈H₁₈S 146.29 Thiol (SH) Chiral Catalysis
2-Phenylpropan-1-ol C₉H₁₂O 136.19 Alcohol (OH) Racemic Solvent
Prop-2-ene-1-thiol C₃H₆S 74.14 Thiol (SH) Non-chiral Polymer chemistry

Table 2: Reactivity in Olefin Additions

Compound Reaction Outcome Optical Stability Stereoselectivity
(S)-1-Phenylpropane-2-thiol Stable sulfones High High (S-config)
(±)-1-Phenylpropane-2-thiol Racemic sulfones Moderate Low

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